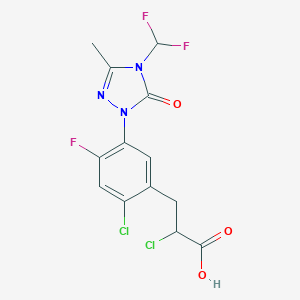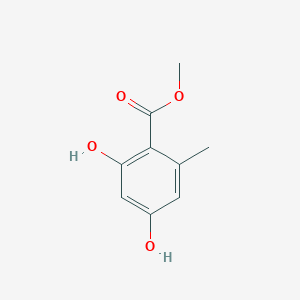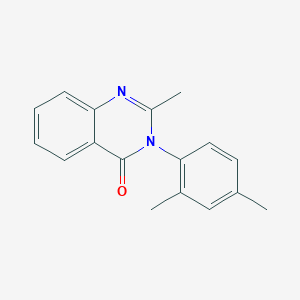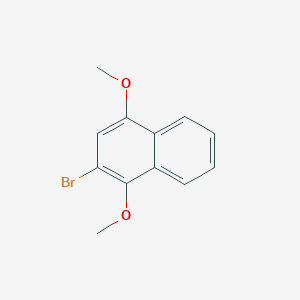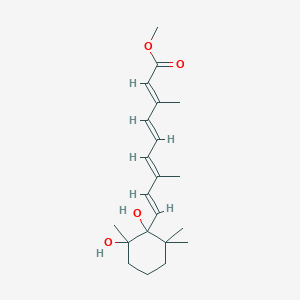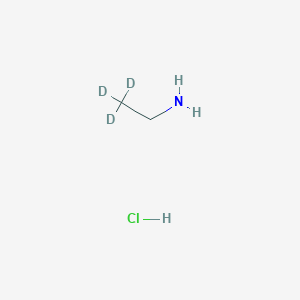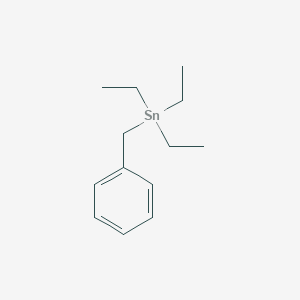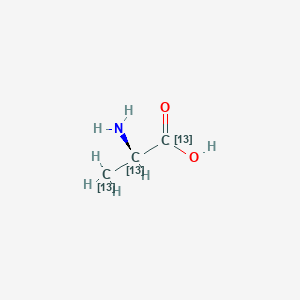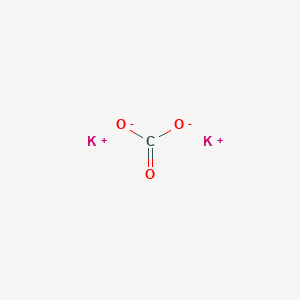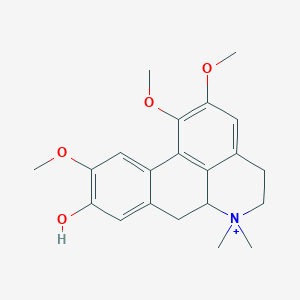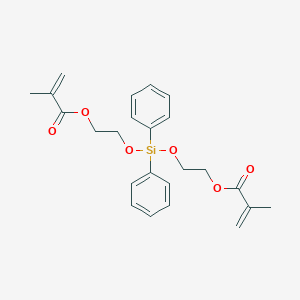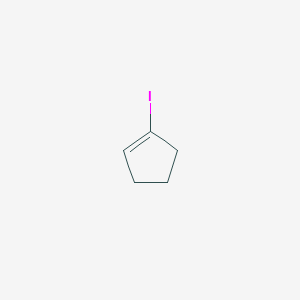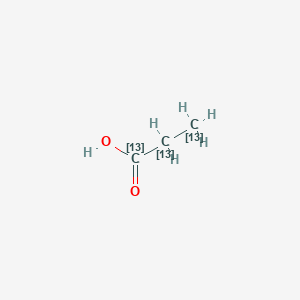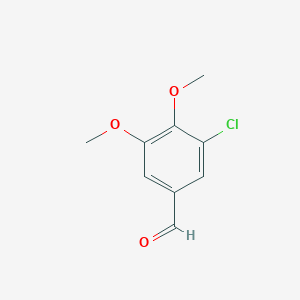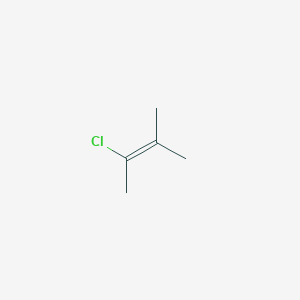
2-Chloro-3-methyl-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methyl-2-butene (CMB) is a chemical compound that belongs to the class of halogenated alkenes. It is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. CMB is a colorless liquid with a pungent odor and is highly flammable. It is commonly used in organic synthesis due to its high reactivity and selectivity.
Mecanismo De Acción
2-Chloro-3-methyl-2-butene is a highly reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of 2-Chloro-3-methyl-2-butene depends on the specific reaction it undergoes. For example, in the synthesis of amino acids, 2-Chloro-3-methyl-2-butene reacts with a nucleophile to form an intermediate, which then undergoes further reactions to form the final product.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-3-methyl-2-butene has been shown to have toxic effects on living organisms. It can cause skin irritation, respiratory problems, and eye damage. 2-Chloro-3-methyl-2-butene has also been shown to have mutagenic and carcinogenic properties. Therefore, it is important to handle 2-Chloro-3-methyl-2-butene with care and to take appropriate safety measures when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-methyl-2-butene is a highly reactive and selective reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, 2-Chloro-3-methyl-2-butene is highly toxic and requires careful handling and disposal. Also, its high reactivity can make it difficult to control the reaction conditions, which can lead to unwanted side reactions.
Direcciones Futuras
There are many potential future directions for the use of 2-Chloro-3-methyl-2-butene in scientific research. One area of interest is the synthesis of new bioactive compounds, such as anti-cancer drugs and anti-inflammatory agents. Another area of interest is the development of new insecticides, herbicides, and fungicides that are more effective and environmentally friendly. Additionally, the use of 2-Chloro-3-methyl-2-butene in the synthesis of new materials, such as polymers and nanoparticles, is an area of active research. Overall, 2-Chloro-3-methyl-2-butene is a versatile and important reagent in organic synthesis that has many potential applications in scientific research.
Métodos De Síntesis
2-Chloro-3-methyl-2-butene can be synthesized by the reaction of 2-methyl-2-butene with hydrochloric acid in the presence of a catalyst. The reaction proceeds through the addition of HCl to the double bond of 2-methyl-2-butene, followed by the elimination of HCl to form 2-Chloro-3-methyl-2-butene. The reaction can be carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-2-butene is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. It is used in the synthesis of amino acids, peptides, and other bioactive compounds. 2-Chloro-3-methyl-2-butene is also used in the synthesis of insecticides, herbicides, and fungicides. It is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
Propiedades
Número CAS |
17773-65-8 |
|---|---|
Nombre del producto |
2-Chloro-3-methyl-2-butene |
Fórmula molecular |
C5H9Cl |
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
2-chloro-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3 |
Clave InChI |
WIIKEBDPJPYJHF-UHFFFAOYSA-N |
SMILES |
CC(=C(C)Cl)C |
SMILES canónico |
CC(=C(C)Cl)C |
Punto de ebullición |
96.0 °C |
Otros números CAS |
17773-65-8 |
Sinónimos |
2-Chloro-3-methyl-2-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



